[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
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Overview
Description
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a complex organic compound that features an aziridine ring substituted with a triphenylmethyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced via a nucleophilic substitution reaction, where the aziridine nitrogen attacks a triphenylmethyl halide.
Methanesulfonate Ester Formation: The final step involves the esterification of the aziridine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methanesulfonate group, yielding the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substituted Amines: Resulting from nucleophilic ring opening.
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Produced by reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It may serve as a model compound for investigating the reactivity and stability of aziridine rings in biological environments.
Medicine
Potential medical applications include the development of new pharmaceuticals. The aziridine ring is known for its biological activity, and derivatives of this compound could be explored for their therapeutic potential.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various applications, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, which lacks the triphenylmethyl and methanesulfonate groups.
N-tosylaziridine: An aziridine derivative with a tosyl group instead of a triphenylmethyl group.
Methanesulfonyl Aziridine: An aziridine with a methanesulfonyl group directly attached to the nitrogen.
Uniqueness
[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is unique due to the presence of both the triphenylmethyl and methanesulfonate groups. These groups confer distinct reactivity and stability characteristics, making the compound valuable for specific synthetic applications.
Properties
IUPAC Name |
[(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFOXMTDCBVBA-OWJIYDKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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